1-Methyl-3-(pyridin-4-ylmethyl)urea

Description

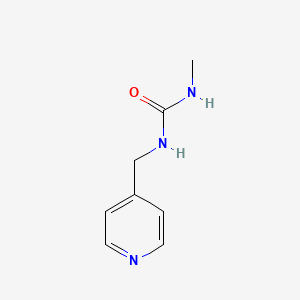

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQVKMKDVCSCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Methyl 3 Pyridin 4 Ylmethyl Urea and Analogues

Regio- and Stereoselective Synthesis of the Core 1-Methyl-3-(pyridin-4-ylmethyl)urea Scaffold

Achieving precise control over the arrangement of substituents (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is fundamental in modern organic synthesis. While 1-Methyl-3-(pyridin-4-ylmethyl)urea itself is an achiral molecule, the principles of stereoselective synthesis are vital for creating chiral analogues.

Regioselective synthesis is critical for correctly constructing the 1-Methyl-3-(pyridin-4-ylmethyl)urea framework, ensuring the methyl and pyridinylmethyl groups are on the correct nitrogen atoms of the urea (B33335) bridge. A notable strategy for achieving regioselectivity in related structures involves directed metallation. For instance, the lithiation of N'-(pyridin-3-ylmethyl)-N,N-dimethylurea using three equivalents of t-butyllithium occurs specifically on the nitrogen atom and at the 4-position of the pyridine (B92270) ring. researchgate.net This dilithiated intermediate can then react with various electrophiles to yield regioselectively substituted products. researchgate.net This approach highlights a powerful method for introducing functionality at a specific position on the pyridine ring of a pyridinylmethyl urea derivative.

While the parent compound is achiral, the synthesis of chiral analogues often employs stereoselective methods. Key transformations such as catalytic asymmetric hydrogenation are instrumental in establishing specific stereocenters. researchgate.netnih.gov For example, the use of chiral ruthenium complexes, like those with DM-SEGPHOS ligands, can achieve high diastereomeric and enantiomeric excess in the reduction of prochiral ketones to chiral alcohols, a common step in building complex molecules. researchgate.net Another powerful technique is the SN2 substitution reaction with an amine, which can proceed with a complete inversion of configuration at a chiral center, allowing for precise stereochemical control. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of a synthetic route is heavily dependent on the optimization of reaction parameters. For the synthesis of pyridyl-substituted ureas, careful adjustment of reactant stoichiometry, reaction time, and temperature is essential to maximize yield and minimize by-product formation. researchgate.net

A study on the synthesis of pyridine-2-yl substituted ureas demonstrated that using a 1.5 equivalent of dimethylcyanamide (B106446) was optimal for achieving nearly full conversion of the starting pyridine N-oxide. researchgate.net The reaction time was also a critical factor; while one hour at 60°C gave poor conversion, extending the time to two hours was sufficient to achieve a near-quantitative yield. researchgate.net Further extending the reaction to three hours provided no significant improvement. researchgate.net The use of catalytic amounts of an acid like methanesulfonic acid was also explored to improve the reaction's green profile. researchgate.net

Table 1: Optimization of Reaction Conditions for Pyridine-yl Urea Synthesis

| Entry | Reagent (equiv.) | Acid (equiv.) | Time (h) | Temperature (°C) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 10.0 | 1.0 | 3 | 60 | 100 | High reagent excess, not atom-economical. researchgate.net |

| 2 | 1.5 | 1.0 | 3 | 60 | ~100 | Optimal reagent amount identified. researchgate.net |

| 3 | 1.0 | 1.0 | 3 | 60 | - | Incomplete conversion (data not specified). researchgate.net |

| 4 | 2.0 | 1.0 | 3 | 60 | ~100 | Higher equivalents show no added benefit. researchgate.net |

| 5 | 1.5 | 0.1 | 3 | 60 | 46 | Catalytic acid leads to lower conversion. researchgate.net |

| 6 | 1.5 | 0.1 | 8 | 60 | 74 | Longer time improves yield with catalytic acid. researchgate.net |

| 7 | 1.5 | 1.0 | 1 | 60 | Poor | 1 hour is insufficient for reaction completion. researchgate.net |

This table is based on data for the synthesis of pyridine-2-yl substituted ureas and illustrates general principles applicable to 1-Methyl-3-(pyridin-4-ylmethyl)urea.

Catalytic Approaches and Mechanistic Insights in Urea Bond Formation

The formation of the C-N bond in the urea moiety is a critical step. The classical industrial synthesis of urea involves the reaction of ammonia (B1221849) and carbon dioxide to first form ammonium (B1175870) carbamate (B1207046), which then dehydrates at high temperature and pressure to yield urea. acs.orgureaknowhow.com This process underscores the importance of carbamate or carbamic acid intermediates. ureaknowhow.comacs.org

Computational studies on the non-catalyzed Bazarov synthesis of urea from ammonia and CO2 show that the initial step is an addition reaction forming a carbamic acid intermediate. acs.org The subsequent dehydration to urea is facilitated by the participation of additional ammonia molecules. acs.org Alternative mechanistic pathways for C-N bond formation have been explored, particularly in the context of electrocatalysis. These can involve the coupling of a CO intermediate with various nitrogen species (*N₂Hₓ) or a tower-like *NCON intermediate. rsc.org

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and atom-economical. In the synthesis of 1-Methyl-3-(pyridin-4-ylmethyl)urea and its analogues, several green strategies can be implemented.

One key approach is the use of carbon dioxide (CO₂) as a C1 building block. vapourtec.com This utilizes a renewable and abundant feedstock to construct the carbonyl group of the urea. Another important principle is the development of solvent- and halide-free synthetic methods, which reduces waste and avoids the use of hazardous materials. researchgate.net The optimization of reactions to use catalytic amounts of reagents rather than stoichiometric amounts is also a core tenet of green chemistry. researchgate.net

Furthermore, process intensification through technologies like flow chemistry offers significant green advantages. Continuous flow systems can lead to shorter reaction times, improved heat and mass transfer, enhanced safety, and reduced solvent usage compared to traditional batch processing. vapourtec.comacs.org

Exploration of Novel Synthetic Routes and Precursor Modifications for 1-Methyl-3-(pyridin-4-ylmethyl)urea

Innovation in synthetic chemistry continuously provides new pathways to complex molecules. For 1-Methyl-3-(pyridin-4-ylmethyl)urea, novel routes involving multicomponent reactions and continuous flow processing represent the forefront of efficient and scalable synthesis.

Multicomponent Reaction Strategies Incorporating the Urea Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains structural elements from each starting material. nih.gov MCRs are highly convergent and atom-economical, making them ideal for rapidly generating molecular complexity. nih.gov

Various MCRs can be envisioned for the synthesis of the 1-Methyl-3-(pyridin-4-ylmethyl)urea scaffold. For example, a three-component reaction could theoretically involve pyridin-4-ylmethanamine, an isocyanate precursor for the methylamino group (like methyl isocyanate), and a carbonyl source. The Biginelli reaction, a well-known MCR that combines an aldehyde, a β-dicarbonyl compound, and urea, demonstrates the potential of urea as a component in such reactions to build complex heterocyclic structures. nih.gov Metal-free, three-component polycoupling reactions involving diynes, aldehydes, and urea have also been reported, showcasing the versatility of the urea moiety in MCRs. frontiersin.org The development of an MCR for 1-Methyl-3-(pyridin-4-ylmethyl)urea would offer a highly efficient, one-pot route to the target compound and its analogues.

Flow Chemistry and Continuous Processing in Compound Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology for the synthesis of active pharmaceutical ingredients and their intermediates. acs.org It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety. acs.orgacs.org

The synthesis of non-symmetrically substituted ureas is well-suited to flow chemistry. A two-step continuous-flow system has been successfully developed for this purpose. acs.orgacs.org The process typically begins with a tert-butoxycarbonyl (Boc)-protected amine, which is converted to an isocyanate intermediate in the first reactor. This intermediate is then immediately reacted with a second amine in a subsequent reactor to form the desired unsymmetrical urea. acs.org

In-line analytical techniques, such as FT-IR spectroscopy, can be integrated into the flow system to monitor the reaction in real-time. acs.orgacs.org This allows for rapid optimization of reagent ratios and reaction conditions, ensuring high conversion and purity. acs.org This technology has been successfully applied to the synthesis of various urea derivatives, demonstrating its potential for the efficient and scalable production of 1-Methyl-3-(pyridin-4-ylmethyl)urea. acs.org A continuous flow process based on a Staudinger/aza-Wittig reaction sequence has also been reported for synthesizing non-symmetrical ureas directly from CO₂, further highlighting the power of this technology. vapourtec.com

Table 2: Comparison of Batch vs. Flow Chemistry for Urea Synthesis

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Typically hours to days | Can be reduced to minutes acs.org |

| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing acs.org |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates are generated and consumed in situ acs.org |

| Scalability | Often challenging, requires process redevelopment | More straightforward scalability from lab to production vapourtec.com |

| Monitoring | Typically offline analysis (TLC, NMR after workup) | Real-time, in-line analysis (e.g., FT-IR) possible acs.orgacs.org |

| Efficiency | Can lead to lower yields and more by-products | Often results in higher yields and improved selectivity acs.org |

Design and Synthesis of Structurally Modified 1-Methyl-3-(pyridin-4-ylmethyl)urea Derivatives

The structural modification of 1-Methyl-3-(pyridin-4-ylmethyl)urea is a key strategy in medicinal chemistry to enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This involves a range of synthetic approaches to introduce diverse chemical functionalities.

Strategies for N-Substitutions and Diversification of the Pyridine Ring

The pyridine ring and the urea nitrogens in 1-Methyl-3-(pyridin-4-ylmethyl)urea are primary targets for structural modification to explore structure-activity relationships (SAR).

N-Substitutions on the Urea Moiety:

The urea moiety presents two nitrogen atoms that can be subjected to substitution. The synthesis of unsymmetrical ureas is a well-established field, offering several routes for derivatization. A common and practical method involves the reaction of isopropenyl carbamates with primary or secondary amines, which proceeds irreversibly and typically results in high yields of the desired unsymmetrical urea. acs.org This method avoids the formation of symmetrical urea byproducts, a common issue with traditional methods. acs.org Another versatile approach is the use of formamides as starting materials. Through catalytic processes involving decarbonylation and dehydrogenation, formamides can be coupled to synthesize a variety of urea derivatives. rsc.org

Diversification of the Pyridine Ring:

The pyridine ring is a common scaffold in pharmaceuticals, and its substitution pattern significantly influences a molecule's biological activity. nih.gov For the 1-Methyl-3-(pyridin-4-ylmethyl)urea framework, diversification can be achieved through several strategies:

Direct Functionalization: Methods for the direct arylation of pyridines have been developed, although they can sometimes lack regioselectivity. domainex.co.uk A more controlled approach involves the activation of the pyridine nitrogen to form a pyridinium (B92312) intermediate, such as a Zincke imine. domainex.co.uk This intermediate is more amenable to selective functionalization at specific positions, which can then be re-aromatized to yield the substituted pyridine. domainex.co.uk

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing a wide range of substituents onto the pyridine ring. mdpi.com For instance, a bromo-substituted pyridine precursor can be coupled with various boronic acids to introduce aryl or heteroaryl groups.

Cycloaddition Reactions: Formal [4+2] cycloaddition reactions between 1-methyl-1,3-(ar)enynes and nitriles, enabled by alkali metal salts, can be employed to construct densely substituted pyridine rings. nih.gov

A study on pyridine-urea scaffolds for anticancer agents demonstrated the synthesis of a library of compounds by reacting nicotinoyl azides with various anilines, showcasing a practical approach to diversification at the pyridine ring. nih.gov

Bioisosteric Replacements and Their Synthetic Implementations

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. mdpi.com This involves replacing a functional group or a whole scaffold with another that has similar steric and electronic properties.

Bioisosteres for the Pyridine Ring:

Several bioisosteric replacements for the pyridine ring have been explored in medicinal chemistry:

Benzonitriles: 2-Substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net This replacement can be synthetically achieved through a multi-step process starting from the corresponding pyridine. researchgate.net

2-Difluoromethylpyridine: This group has been shown to be a successful bioisosteric replacement for pyridine-N-oxide, leading to enhanced biological activity in certain contexts. rsc.org

Saturated Scaffolds: Saturated ring systems can mimic the spatial arrangement of substituents on an aromatic ring while offering improved physicochemical properties. For example, 3-azabicyclo[3.1.1]heptane has been successfully used as a saturated mimetic of a meta-substituted pyridine ring, leading to significant improvements in solubility and metabolic stability. chemrxiv.org Another example is the use of difluoromethyl bicyclopentane arenes as bioisosteres for benzoyl groups, which could be conceptually applied to the pyridine-carbonyl-like portion of the urea linkage. domainex.co.uk

Bioisosteres for the Urea Moiety:

While the urea group is a key pharmacophoric feature in many bioactive molecules, its replacement can sometimes lead to improved properties. Amides are common bioisosteres for ureas, and their synthesis is well-established in organic chemistry.

The synthetic implementation of these bioisosteres requires a redesign of the synthetic route. For instance, to replace the pyridine ring with a benzonitrile (B105546), one might start with a pre-functionalized benzonitrile core and then build the rest of the molecule.

Enantioselective Synthesis of Chiral Analogues of 1-Methyl-3-(pyridin-4-ylmethyl)urea (if applicable)

The parent compound, 1-Methyl-3-(pyridin-4-ylmethyl)urea, is not chiral. However, the introduction of a chiral center can lead to enantiomers with different biological activities and pharmacological profiles. Chirality can be introduced at several positions, for example, by adding a chiral substituent to the pyridine ring or the urea nitrogen.

The enantioselective synthesis of such chiral analogues can be approached through several strategies:

Use of Chiral Starting Materials: A straightforward method is to start the synthesis with a commercially available chiral amine or a chiral building block for the pyridine ring. For example, chiral ionic liquids containing a urea functionality have been synthesized from commercially available amino acid ester-derived isocyanates and 2-(aminomethyl)pyridine. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective formation of a key bond in the molecule. For instance, in a hypothetical scenario where a double bond is introduced in the linker between the pyridine and the urea, a sharpless asymmetric epoxidation could be employed to create chiral epoxides as intermediates. youtube.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

The specific strategy would depend on the position where the chiral center is introduced. For example, if a chiral substituent is to be placed on the pyridine ring, an asymmetric synthesis of the substituted pyridine would be required first, followed by the urea formation step.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products in Research Scale

The purification of synthetic intermediates and the final 1-Methyl-3-(pyridin-4-ylmethyl)urea derivatives is crucial to obtain compounds of high purity for biological testing and further studies. A combination of techniques is often employed at the research scale.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. For urea derivatives, crystallization from solvents like ethanol (B145695) or methanol (B129727) can be effective. researchgate.net In some cases, a mixture of solvents, such as ethanol and water, can be used to achieve optimal purification. researchgate.net For intermediates that are salts, such as pyridinium salts, crystallization can also be an effective purification method.

Chromatographic Techniques:

Chromatography is one of the most versatile and widely used purification methods in organic synthesis.

Silica Gel Column Chromatography: This is the most common purification technique for a wide range of organic compounds, including urea and pyridine derivatives. mdpi.com A suitable solvent system (eluent) is chosen to achieve good separation of the desired compound from impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final purification of compounds to a high degree of purity (>95%), RP-HPLC is often the method of choice. mdpi.com A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com

Extraction and Washing:

Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction to separate the product from water-soluble impurities. For compounds containing a pyridine ring, washing the organic layer with a dilute acidic solution (e.g., 1-2% HCl) can effectively remove any residual pyridine starting material or pyridine-containing byproducts by converting them into water-soluble pyridinium salts. researchgate.net Conversely, if the product itself is a basic pyridine derivative, it can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting back into an organic solvent. Washing with a saturated aqueous solution of copper sulfate (B86663) is another effective method for removing pyridine, where the formation of a colored complex indicates the presence of pyridine. researchgate.net

Specialized Techniques for Urea Purification:

For urea compounds, specific impurities like biuret (B89757) can form during synthesis. While more relevant on an industrial scale, the principles can be applied in the lab. Treating the crude urea with a concentrated aqueous solution of pure urea can selectively dissolve biuret. Ionic impurities in urea can be removed by using ion-exchange resins like Amberlite. researchgate.net

The choice of purification method depends on the nature of the compound, the impurities present, and the required level of purity. A combination of these techniques is often necessary to obtain highly pure samples of 1-Methyl-3-(pyridin-4-ylmethyl)urea and its derivatives for research purposes.

Investigations into Molecular Interactions and Mechanistic Elucidation of 1 Methyl 3 Pyridin 4 Ylmethyl Urea

Elucidation of Molecular Recognition Processes and Target Engagement of 1-Methyl-3-(pyridin-4-ylmethyl)urea

Identification and Validation Strategies for Putative Biological Targets (e.g., enzymes, receptors)

There is no specific information available in the reviewed literature identifying or validating putative biological targets for 1-Methyl-3-(pyridin-4-ylmethyl)urea. The process of target identification for novel compounds typically involves a range of experimental and computational approaches. These can include affinity chromatography, where the compound is used as bait to isolate binding partners from cell lysates, and broader screening assays against panels of known enzymes and receptors. Computational methods, such as molecular docking and similarity screening, could also be employed to predict potential targets based on the compound's structure. However, the application of these methods to 1-Methyl-3-(pyridin-4-ylmethyl)urea has not been reported.

Kinetic and Thermodynamic Characterization of Ligand-Target Binding Interactions

Without identified biological targets, the kinetic and thermodynamic characterization of 1-Methyl-3-(pyridin-4-ylmethyl)urea's binding interactions cannot be determined. Such characterization would typically involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure association and dissociation rate constants (k_on and k_off), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding. This data is crucial for understanding the affinity and specificity of a ligand for its target.

Biochemical and Cellular Pathways Modulated by 1-Methyl-3-(pyridin-4-ylmethyl)urea

Enzymatic Inhibition or Activation Profiles in Cell-Free and Recombinant Systems

No studies have been published detailing the enzymatic inhibition or activation profiles of 1-Methyl-3-(pyridin-4-ylmethyl)urea in either cell-free or recombinant systems. Determining such profiles is a key step in understanding a compound's mechanism of action and would involve screening the compound against a variety of enzymes to identify any modulatory effects.

Influence on Specific Signal Transduction Cascades in Defined Cellular Models

The influence of 1-Methyl-3-(pyridin-4-ylmethyl)urea on specific signal transduction cascades in defined cellular models has not been documented. Research in this area would require treating specific cell lines with the compound and then analyzing key signaling proteins and pathways using techniques such as western blotting, reporter gene assays, or phosphoproteomics to see if their activity is altered.

Molecular Mechanism of Action at the Subcellular Level

Given the lack of information on its biological targets and effects on cellular pathways, the molecular mechanism of action for 1-Methyl-3-(pyridin-4-ylmethyl)urea at the subcellular level remains unknown. Elucidating this would be contingent on first identifying its direct binding partners and understanding its impact on cellular signaling.

Intracellular Distribution and Subcellular Localization Studies

Detailed experimental studies specifically tracking the intracellular distribution and subcellular localization of 1-Methyl-3-(pyridin-4-ylmethyl)urea are not extensively available in the current body of scientific literature. The determination of where the compound accumulates within the cell—such as in the cytoplasm, nucleus, mitochondria, or other organelles—is essential for identifying its direct molecular targets and understanding its biological effects. Future research employing techniques like fluorescence microscopy with tagged derivatives or subcellular fractionation followed by quantitative analysis would be necessary to elucidate the precise localization of this compound.

Direct and Indirect Interactions with Cellular Macromolecules (e.g., proteins, nucleic acids, lipids)

The biological activity of 1-Methyl-3-(pyridin-4-ylmethyl)urea is predicated on its interactions with key cellular macromolecules.

Proteins: The pyridine-urea scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. The urea (B33335) moiety is critical for establishing hydrogen bond interactions within the ATP-binding pocket of various kinases. Research on related pyridine-urea derivatives has shown potent inhibitory activity against key signaling proteins. For instance, certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a critical mediator of angiogenesis. nih.govnih.gov The interaction often involves the urea's N-H groups acting as hydrogen bond donors and the C=O group as an acceptor, anchoring the molecule to the hinge region of the kinase domain. Furthermore, other pyridine-containing urea compounds have been developed as inhibitors of the Extracellular Signal-Regulated Kinase (ERK), a downstream target in the MAPK signaling pathway which is crucial for cell proliferation and survival. nih.gov The pyridine (B92270) ring can further enhance binding through additional hydrogen bonds or pi-stacking interactions with amino acid residues in the active site.

Nucleic Acids: While direct interaction studies with 1-Methyl-3-(pyridin-4-ylmethyl)urea are limited, the behavior of urea in the context of nucleic acids is well-documented. Urea is known to be a denaturant that destabilizes the helical structures of DNA and RNA. This effect is achieved through favorable interactions with the exposed surfaces of nucleobases. The urea molecule can engage in hydrogen bonding with the purine and pyrimidine bases, disrupting the base-pairing and stacking interactions that maintain the double helix integrity. The presence of the aromatic pyridine ring in 1-Methyl-3-(pyridin-4-ylmethyl)urea could potentially contribute to these interactions through pi-stacking with the nucleobases.

Lipids: Specific studies detailing the direct or indirect interactions of 1-Methyl-3-(pyridin-4-ylmethyl)urea with cellular lipids and membrane structures have not been prominently reported. Understanding these potential interactions is an area that requires further investigation, as they could influence the compound's cellular uptake, distribution, and access to intracellular targets.

Cellular Responses to 1-Methyl-3-(pyridin-4-ylmethyl)urea Exposure in Preclinical Models

In preclinical in vitro models, exposure to pyridine-urea derivatives, including compounds structurally related to 1-Methyl-3-(pyridin-4-ylmethyl)urea, elicits a range of significant cellular responses.

Effects on Cell Viability, Proliferation, and Apoptosis in In Vitro Assays

The cytotoxic and anti-proliferative effects of pyridine-urea compounds have been evaluated across numerous human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin tests are commonly used to measure cell viability and metabolic activity. nih.govresearchgate.net

Studies on various substituted pyridine-ureas have demonstrated potent, dose-dependent inhibition of cell proliferation against a broad spectrum of cancer types, including breast (MCF-7), prostate (PC-3), melanoma (SK-MEL-5), and renal cancer cell lines. nih.govnih.govnih.gov For example, certain 1,3-diphenylurea derivatives appended with an aryl pyridine moiety have shown significant cytotoxicity, with IC₅₀ values in the low micromolar and even nanomolar range against c-MET and VEGFR-2. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diphenylurea-Pyridine Derivative 2n | MCF-7 (Breast) | 0.76 | nih.gov |

| Diphenylurea-Pyridine Derivative 2n | PC-3 (Prostate) | 1.85 | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea 5a | SK-MEL-5 (Melanoma) | Lethal Effect at 10 µM | nih.govpreprints.org |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea 5a | A498 (Renal) | Lethal Effect at 10 µM | nih.govpreprints.org |

Beyond inhibiting proliferation, these compounds can actively induce programmed cell death, or apoptosis. One study on a diphenylurea-pyridine derivative demonstrated that it induced total apoptosis in 33.19% of treated MCF-7 cells. nih.gov Mechanistic investigations revealed that this was accompanied by an arrest of the cell cycle in the G2/M phase and modulation of key apoptosis-regulating proteins. nih.gov The expression of pro-apoptotic genes such as P53, Bax, caspase-3, and caspase-9 was upregulated, while the expression of the anti-apoptotic gene Bcl-2 was diminished. nih.gov

Modulation of Specific Cellular Phenotypes and Functional Outputs

The interaction of 1-Methyl-3-(pyridin-4-ylmethyl)urea and its analogs with cellular macromolecules translates into the modulation of complex cellular processes and functions.

A primary functional output affected by this class of compounds is the inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. mdpi.com This anti-angiogenic effect is a direct consequence of inhibiting receptor tyrosine kinases like VEGFR-2, which disrupts the downstream signaling cascades initiated by vascular endothelial growth factor (VEGF). nih.govmdpi.com

Furthermore, these compounds can modulate critical intracellular signaling pathways that govern cell growth, survival, and migration. The inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways has been reported for some urea derivatives in breast cancer models. researchgate.net Similarly, targeting the ERK/MAPK pathway is a known mechanism for other pyridine-urea compounds. nih.gov By blocking these pathways, the compounds can suppress oncogenic signaling, leading to reduced cell migration and proliferation. researchgate.netnih.gov For instance, the urea moiety itself has been shown to activate PI3K signaling in kidney cells, indicating the core structure's ability to influence cellular signaling. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 3 Pyridin 4 Ylmethyl Urea Derivatives

Systematic Chemical Modification and Elucidation of Structure-Activity Relationships within the 1-Methyl-3-(pyridin-4-ylmethyl)urea Series

Impact of N-Methyl Substitution Variations on Molecular Activity

In the 1-Methyl-3-(pyridin-4-ylmethyl)urea series, the N-methyl group plays a pivotal role. Varying this substitution can lead to significant changes in activity. For instance, replacing the methyl group with a simple hydrogen (to give 1-(pyridin-4-ylmethyl)urea) introduces an additional hydrogen bond donor, which could enhance binding affinity if the target has a corresponding acceptor. Conversely, increasing the steric bulk by replacing the methyl with larger alkyl groups (ethyl, propyl) can probe the size of the binding pocket.

Furthermore, methylation can disrupt the planarity often associated with N,N'-disubstituted ureas. nih.gov While many diaryl ureas adopt a planar trans,trans conformation to maximize conjugation and packing, N-alkylation can introduce conformational shifts. nih.gov In some urea-based inhibitor series, N-methylation has been shown to decrease biological activity, suggesting that either the planarity is crucial for binding or the added methyl group introduces a steric clash. nih.gov For example, studies on certain urea (B33335) derivatives as anti-tuberculosis agents showed that mono- and di-N-methylation led to a significant decrease in potency. nih.gov

Table 1: Illustrative Impact of N-Urea Substitution on Biological Activity

| Compound | R1 Substitution | R2 Substitution | Relative Activity | Rationale for Activity Change |

|---|---|---|---|---|

| Reference | -H | -CH₂-Py | Baseline | Two H-bond donors on urea. |

| 1-Methyl-3-(pyridin-4-ylmethyl)urea | -CH₃ | -CH₂-Py | Variable | Loss of one H-bond donor; potential steric interaction; altered conformation. nih.gov |

| Analog A | -CH₂CH₃ | -CH₂-Py | Potentially Decreased | Increased steric bulk may hinder binding. |

| Analog B | -CH₃ | -CH₃ | Potentially Decreased | Loss of both urea N-H donors significantly reduces H-bonding capacity. nih.gov |

Role of the Pyridine (B92270) Ring Substituents and Positional Isomers on Target Engagement

The pyridine ring is a key feature of the 1-Methyl-3-(pyridin-4-ylmethyl)urea scaffold, offering multiple avenues for optimization. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with aromatic residues in a protein's binding site.

Ring Substitution: Introducing substituents onto the pyridine ring is a classic medicinal chemistry strategy to fine-tune potency, selectivity, and pharmacokinetic properties. Electron-donating groups (like methoxy (B1213986) or methyl) or electron-withdrawing groups (like halogens or nitro groups) can alter the basicity of the pyridine nitrogen and the electronic nature of the aromatic ring. nih.gov Bulky substituents can be used to probe for additional binding pockets or to improve selectivity by preventing binding to off-targets. For instance, in a series of pyrazole (B372694) carboxamide fungicides containing a substituted pyridine ring, the type and position of the substituent had a marked effect on antifungal activity. researchgate.net

Table 2: Influence of Pyridine Ring Modifications on Target Engagement

| Analog | Pyridine Isomer | Substituent (R) | Observed/Expected Effect on Binding |

|---|---|---|---|

| Parent | pyridin-4-yl | -H | Baseline engagement. |

| Isomer A | pyridin-2-yl | -H | Altered H-bond vector; potential for chelation with metal ions. |

| Isomer B | pyridin-3-yl | -H | Different spatial orientation of the key nitrogen acceptor. researchgate.net |

| Analog C | pyridin-4-yl | 2-Chloro | Introduces electronic changes and potential for halogen bonding. |

| Analog D | pyridin-4-yl | 3-Methoxy | Adds H-bond acceptor; increases electron density. |

Conformational Analysis and Its Correlation with Biological Activity Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The 1-Methyl-3-(pyridin-4-ylmethyl)urea scaffold contains several rotatable bonds, allowing it to adopt various conformations. The urea moiety itself can exist in different conformations, with trans,trans being common for N,N'-diarylureas. nih.gov However, the introduction of an N-methyl group can favor a shift toward a cis,cis conformation, which would drastically alter the spatial relationship between the pyridine ring and the rest of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Methyl-3-(pyridin-4-ylmethyl)urea Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogues derived from 1-Methyl-3-(pyridin-4-ylmethyl)urea, QSAR can be a powerful tool to guide the design of new, more potent compounds.

Development of Predictive Models for Molecular Efficacy and Selectivity

The goal of a QSAR study is to develop a robust and predictive model. This involves creating a dataset of analogues with their measured biological activities (e.g., IC₅₀ or EC₅₀ values), calculating a set of molecular descriptors for each analogue, and then using statistical methods to build an equation that relates the descriptors to the activity.

For urea-containing inhibitors, both linear and non-linear models have been successfully developed. nih.gov

Multiple Linear Regression (MLR): This method creates a simple linear equation, which is easy to interpret. nih.gov

Partial Least Squares (PLS): This is another linear method that is particularly useful when the number of descriptors is large or when they are correlated. nih.gov

Support Vector Machines (SVM): This is a more complex, non-linear machine learning method that can often generate more accurate and predictive models than linear methods, especially for complex biological data. nih.gov

Successful QSAR models, validated using both internal and external test sets, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For example, 3D-QSAR models like CoMFA and CoMSIA have been used to guide the design of N-(pyridin-4-ylmethyl)aniline derivatives, a structurally related class of compounds. nih.gov

Selection and Application of Molecular Descriptors and Statistical Methodologies in QSAR Analyses

The success of any QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical values that encode the physicochemical properties of a molecule. protoqsar.com They can be categorized based on their dimensionality:

0D & 1D Descriptors: These include simple counts of atoms and functional groups, as well as molecular weight. researchgate.net

2D Descriptors: These are calculated from the 2D structure of the molecule and include topological indices (describing size, shape, and branching), connectivity indices, and counts of pharmacophoric features. researchgate.net

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to its volume, surface area, and shape (e.g., GETAWAY, 3D-MoRSE descriptors). researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like HOMO/LUMO energies, dipole moment, and partial atomic charges. e-bookshelf.de

In QSAR studies of urea derivatives, a combination of these descriptors is often employed. For instance, a study on diaryl urea B-RAF inhibitors found that topological parameters, geometrical parameters, and polarizability were key determinants of activity. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the predictive models. nih.gove-bookshelf.de The robustness of these models is assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability on an external test set. nih.govresearchgate.net

Table 3: Common Molecular Descriptors and Methods in QSAR

| Descriptor Class | Examples | Information Encoded | Statistical Method |

|---|---|---|---|

| Topological | Connectivity Indices, Wiener Index | Molecular size, branching, and shape. nih.gov | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM). nih.govnih.gove-bookshelf.de |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity. nih.gov | |

| 3D/Geometrical | Molecular Surface Area, Volume | Overall size and shape in 3D space. researchgate.net |

Structure-Property Relationships Governing Ligand-Target Specificity and Affinity

The specificity and affinity of a ligand for its biological target are governed by a complex interplay of its physicochemical and structural features. For derivatives of 1-Methyl-3-(pyridin-4-ylmethyl)urea, these relationships are crucial in determining their potential as therapeutic agents. By systematically modifying the molecular structure and evaluating the subsequent changes in properties and biological activity, researchers can elucidate the key determinants for effective ligand-target interactions.

Correlation of Physicochemical Descriptors with Molecular Interaction Parameters

The interaction of a molecule like 1-Methyl-3-(pyridin-4-ylmethyl)urea with its biological target is fundamentally controlled by its physicochemical properties. Descriptors such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and topological polar surface area (TPSA) are critical in defining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

Quantitative structure-activity relationship (QSAR) analyses on related pyridine-urea compounds have demonstrated that lipophilicity is often a key driver for improved biological activity, for instance, in antimalarial 2,4-diamino-pyrimidine derivatives bearing a urea moiety. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility and low permeability, highlighting the need for a balanced profile. nih.gov

In a series of 1,3-diaryl substituted pyrazole-based urea and thiourea (B124793) derivatives, specific substitutions dramatically influenced antimicrobial activity. For example, a 3,4-dichlorophenyl derivative showed potent activity against S. aureus, while a 2,4-difluorophenyl derivative was highly active against Mycobacterium tuberculosis. rsc.org This underscores the profound impact of the electronic nature and position of substituents on target specificity.

The urea functional group itself is a critical contributor to binding, often participating in hydrogen bond interactions with target proteins. Studies on urea-substituted anilines have shown that the urea groups can form hydrogen bonds with acidic residues, such as glutamate, in the ATP binding site of kinases. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is also a recurring theme in the molecular interactions of related compounds. nih.gov

To illustrate the correlation between physicochemical properties and activity, consider the following hypothetical data for a series of 1-Methyl-3-(pyridin-4-ylmethyl)urea analogs, where substituents are varied to modulate properties and observe the impact on target binding affinity (expressed as IC₅₀).

| Compound | Substituent (R) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | IC₅₀ (µM) |

| 1 | -H (Parent) | 1.2 | 58.5 | 2 | 2 | 15.2 |

| 2 | 4-Chloro | 1.9 | 58.5 | 2 | 2 | 8.5 |

| 3 | 4-Methoxy | 1.1 | 67.7 | 2 | 3 | 12.1 |

| 4 | 4-Nitro | 1.0 | 104.4 | 2 | 4 | 25.8 |

| 5 | 3,4-Dichloro | 2.6 | 58.5 | 2 | 2 | 4.2 |

This table is generated for illustrative purposes based on general principles observed in related compound series.

From this illustrative data, a trend can be observed where increased lipophilicity due to chloro-substitution correlates with improved binding affinity (lower IC₅₀). However, the introduction of a highly polar nitro group, despite a similar logP to the parent compound, leads to decreased activity, possibly due to unfavorable electronic or steric interactions within the binding site.

Spatial and Electronic Requirements for Optimal Binding and Functional Activity

The three-dimensional arrangement of a ligand and its electronic properties are paramount for achieving optimal orientation and interaction within a target's binding pocket. For 1-Methyl-3-(pyridin-4-ylmethyl)urea and its derivatives, specific spatial and electronic features are essential for high-affinity binding and subsequent functional activity.

Spatial Requirements:

The pyridinylmethyl group provides a key structural motif. The flexibility of the methylene (B1212753) linker allows the pyridine ring to adopt various conformations to fit into hydrophobic pockets or to position its nitrogen atom for specific hydrogen bonding interactions. The substitution pattern on the pyridine ring can significantly influence this orientation. For instance, steric hindrance from bulky substituents can prevent the ligand from accessing the binding site, as observed in studies with other complex molecules. rsc.orgnih.gov

Electronic Requirements:

The electronic landscape of the molecule, including the distribution of partial charges and the location of hydrogen bond donors and acceptors, is critical. The urea moiety is a potent hydrogen bond donor-acceptor unit. The two N-H groups can act as donors, while the carbonyl oxygen is a strong acceptor. Molecular docking studies on related pyridine-urea scaffolds have consistently shown the urea group forming key hydrogen bonds with amino acid residues in the active sites of enzymes like VEGFR2. nih.gov

Electron-withdrawing substituents on the pyridine or an adjacent aryl ring can enhance the hydrogen bond donating capacity of the urea N-H groups, potentially leading to stronger binding. This was observed in a study where electron-withdrawing groups on pyrid-2-yl ureas led to larger binding constants with cytosine. nih.gov

The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. Its availability and basicity can be modulated by substituents on the ring. Molecular modeling of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors has reinforced the importance of the pyridine nitrogen in forming crucial interactions within the kinase hinge region. nih.gov

A summary of key interaction points for hypothetical analogs of 1-Methyl-3-(pyridin-4-ylmethyl)urea is presented below:

| Structural Feature | Potential Interaction Type | Interacting Residues (Hypothetical) |

| Urea N-H (near methyl) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Urea C=O | Hydrogen Bond Acceptor | Lysine, Arginine |

| Urea N-H (near pyridinyl) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine |

| Methyl Group | Hydrophobic Interaction | Leucine, Valine |

This table is illustrative and based on common interactions observed for similar pharmacophores in protein binding sites.

Computational and Chemoinformatic Approaches in 1 Methyl 3 Pyridin 4 Ylmethyl Urea Research

Molecular Docking and Virtual Screening Methodologies Applied to 1-Methyl-3-(pyridin-4-ylmethyl)urea

Molecular docking and virtual screening are foundational computational techniques in drug discovery. For 1-Methyl-3-(pyridin-4-ylmethyl)urea, these methods are instrumental in identifying potential biological targets and elucidating the structural basis of its interactions.

Ligand-Based and Structure-Based Approaches for Identifying Novel Interactions

The search for novel interactions involving 1-Methyl-3-(pyridin-4-ylmethyl)urea can be approached from two distinct but complementary perspectives: ligand-based and structure-based methods.

Ligand-Based Approaches: In the absence of a known 3D structure of a biological target, ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities. Pharmacophore modeling, for instance, can be used to create a 3D representation of the essential chemical features of 1-Methyl-3-(pyridin-4-ylmethyl)urea that are required for a specific biological activity. This model, incorporating hydrogen bond donors (the urea (B33335) N-H groups), hydrogen bond acceptors (the urea carbonyl and the pyridine (B92270) nitrogen), and aromatic features (the pyridine ring), can then be used to screen large compound libraries for molecules with a similar spatial arrangement of these features.

Structure-Based Approaches: When the three-dimensional structure of a potential protein target is available, structure-based virtual screening becomes a powerful tool. In this approach, 1-Methyl-3-(pyridin-4-ylmethyl)urea is computationally "docked" into the binding site of the target protein. Sophisticated algorithms sample a vast number of possible conformations and orientations of the ligand within the binding pocket and use scoring functions to estimate the binding affinity for each pose. This allows for the high-throughput screening of large virtual libraries to identify compounds that are predicted to bind with high affinity.

Prediction of Binding Modes and Identification of Key Interaction Hotspots

A primary outcome of molecular docking studies is the prediction of the most likely binding mode of 1-Methyl-3-(pyridin-4-ylmethyl)urea within a target's active site. This detailed 3D model can reveal key intermolecular interactions that are critical for binding. For instance, the urea moiety is capable of forming multiple hydrogen bonds with amino acid residues in the protein, while the pyridine ring can engage in π-π stacking or cation-π interactions.

The identification of these "interaction hotspots" is crucial for understanding the molecular basis of the compound's activity and for guiding further optimization efforts. For example, if a docking study reveals an unoccupied hydrophobic pocket near the methyl group, this could suggest that modifying this part of the molecule might lead to improved binding affinity.

| Interaction Type | Potential Interacting Group on 1-Methyl-3-(pyridin-4-ylmethyl)urea | Example Interacting Amino Acid Residue |

| Hydrogen Bond Donor | Urea N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Urea C=O, Pyridine N | Arginine, Lysine, Histidine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Methyl Group | Leucine, Isoleucine, Valine |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics of 1-Methyl-3-(pyridin-4-ylmethyl)urea

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the target over time.

Analysis of Ligand-Target Complex Stability and Dynamic Fluctuations

MD simulations can be used to assess the stability of the predicted binding pose of 1-Methyl-3-(pyridin-4-ylmethyl)urea. By simulating the system over nanoseconds or even microseconds, researchers can observe whether the key interactions identified in docking are maintained. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often calculated to quantify its stability within the binding site. A low and stable RMSD value suggests a stable binding mode.

Furthermore, MD simulations can reveal dynamic fluctuations in both the ligand and the protein that may not be apparent from a static structure. These simulations can highlight which parts of the 1-Methyl-3-(pyridin-4-ylmethyl)urea molecule are most flexible and how the protein structure adapts to the presence of the ligand.

Investigation of Solvent Effects and Desolvation Penalties in Binding

The binding of a ligand to a protein is not just a two-body problem; it occurs in an aqueous environment. MD simulations explicitly model the solvent molecules, allowing for a more accurate representation of the binding process. The binding of 1-Methyl-3-(pyridin-4-ylmethyl)urea to a target protein requires the removal of water molecules from both the ligand's surface and the protein's binding site. This desolvation process has an associated energetic penalty. MD-based methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches, can be used to calculate the free energy of binding, taking into account these important solvent effects.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

For a more detailed understanding of the electronic properties and reactivity of 1-Methyl-3-(pyridin-4-ylmethyl)urea, quantum mechanical (QM) calculations are employed. These methods are based on the principles of quantum mechanics and provide a highly accurate description of the electronic structure of a molecule.

QM calculations can be used to determine properties such as the partial atomic charges on each atom of 1-Methyl-3-(pyridin-4-ylmethyl)urea, the molecular orbital energies (including the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the electrostatic potential map. This information is invaluable for understanding the molecule's reactivity and its ability to participate in various types of intermolecular interactions.

For larger systems, such as the ligand-protein complex, full QM calculations can be computationally prohibitive. In such cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. In a QM/MM approach, the most critical part of the system, such as the ligand and the key amino acid residues in the active site, is treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient MM force field. This allows for the accurate study of phenomena such as charge transfer and bond-making/bond-breaking events that may occur during ligand binding or enzymatic reactions.

| Computational Method | Key Information Provided for 1-Methyl-3-(pyridin-4-ylmethyl)urea |

| Molecular Docking | Predicted binding mode, binding affinity score, key interactions |

| Molecular Dynamics | Conformational flexibility, stability of binding, solvent effects |

| Quantum Mechanics | Electronic structure, partial charges, reactivity |

| QM/MM | Detailed analysis of interactions in the binding site, reaction mechanisms |

Elucidation of Electronic Properties and Potential Reaction Pathways

Computational quantum chemistry methods are instrumental in elucidating the electronic structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate a range of electronic descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical hardness.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly useful for predicting potential sites of interaction with biological macromolecules. For 1-Methyl-3-(pyridin-4-ylmethyl)urea, the nitrogen atoms of the pyridine ring and the oxygen atom of the urea group are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

In silico methods can also be used to explore potential reaction pathways, such as metabolic degradation or synthetic routes. By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated, providing insights into the feasibility and kinetics of various reactions.

Table 1: Calculated Electronic Properties of 1-Methyl-3-(pyridin-4-ylmethyl)urea (Illustrative Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 4.8 | Debye |

Energetic Contributions to Ligand-Target Binding and Catalytic Mechanisms

To understand the potential therapeutic action of 1-Methyl-3-(pyridin-4-ylmethyl)urea, computational methods are used to study its binding to biological targets. Molecular docking simulations are a primary tool for predicting the preferred binding orientation of the compound within the active site of a protein. These simulations generate a binding score that estimates the binding affinity.

Beyond simple docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can be used to calculate the binding free energy. These methods provide a more detailed breakdown of the energetic contributions to binding, separating the effects of van der Waals interactions, electrostatic interactions, and solvation energies. This level of detail is crucial for understanding the driving forces behind ligand-target recognition and for guiding the rational design of more potent analogues.

In cases where 1-Methyl-3-(pyridin-4-ylmethyl)urea may be involved in or influence a catalytic process, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed. These methods treat the reacting parts of the system with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics. This allows for the study of bond-breaking and bond-forming events within an enzymatic environment.

Table 2: Illustrative Binding Energy Decomposition for 1-Methyl-3-(pyridin-4-ylmethyl)urea with a Hypothetical Kinase Target

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Solvation Energy | 28.1 |

| Total Binding Free Energy (ΔG_bind) | -25.6 |

Chemoinformatic Database Mining and Chemical Space Exploration for 1-Methyl-3-(pyridin-4-ylmethyl)urea Related Compounds

Diversity Analysis and Clustering of Analogues

Chemoinformatics plays a vital role in exploring the chemical space around 1-Methyl-3-(pyridin-4-ylmethyl)urea. By mining large chemical databases such as PubChem, ChEMBL, and ZINC, a collection of structurally similar analogues can be assembled. These analogues can then be subjected to diversity analysis to understand the range of chemical scaffolds and substituent patterns that have been synthesized.

Diversity analysis is often performed by calculating a set of molecular descriptors for each analogue, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological fingerprints. These descriptors can then be used in clustering algorithms, such as hierarchical clustering or k-means clustering, to group the analogues based on their structural similarity. The results of this analysis can be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA), providing an intuitive map of the chemical space.

Network Analysis of Compound-Target Relationships

Network science provides a powerful framework for analyzing the complex relationships between chemical compounds and their biological targets. By constructing a bipartite network where nodes represent either compounds (including 1-Methyl-3-(pyridin-4-ylmethyl)urea and its analogues) or protein targets, the pattern of interactions can be investigated.

The edges in this network represent known or predicted compound-target interactions, often annotated with binding affinity data. Analysis of this network can reveal important hubs, which are compounds that interact with many targets or targets that are modulated by many compounds. This can provide insights into potential polypharmacology and off-target effects. Furthermore, community detection algorithms can be applied to the network to identify modules of closely related compounds and targets, which may correspond to specific signaling pathways or disease areas. This approach allows for a systems-level understanding of the biological context of 1-Methyl-3-(pyridin-4-ylmethyl)urea.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

Advanced Analytical and Spectroscopic Methodologies for Research on 1 Methyl 3 Pyridin 4 Ylmethyl Urea

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Structural Elucidation in In Vitro Systems

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the analysis of small molecules like 1-Methyl-3-(pyridin-4-ylmethyl)urea. Its high sensitivity and mass accuracy enable precise identification and quantification, even in intricate biological matrices.

Fragmentation Pathway Analysis and Isotopic Labeling Studies

Understanding the fragmentation pattern of 1-Methyl-3-(pyridin-4-ylmethyl)urea under mass spectrometric conditions is fundamental for its unambiguous identification. In positive ion mode using electrospray ionization (ESI), the molecule is expected to be protonated, forming the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing a structural fingerprint.

The primary fragmentation pathways for N,N'-substituted ureas typically involve cleavage of the C-N bonds within the urea (B33335) moiety. nih.gov For 1-Methyl-3-(pyridin-4-ylmethyl)urea, two main fragmentation routes are anticipated:

Cleavage of the bond between the carbonyl carbon and the nitrogen atom of the methylamine (B109427) group, leading to the elimination of methyl isocyanate (CH₃NCO) and formation of a pyridin-4-ylmethylaminium ion.

Cleavage of the bond between the carbonyl carbon and the nitrogen atom of the pyridinylmethyl group, resulting in the elimination of 4-(isocyanatomethyl)pyridine (B8776644) and formation of a methylaminium ion.

A characteristic fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.govresearchgate.net Isotopic labeling, for instance, using ¹³C in the carbonyl group or ¹⁵N in the urea nitrogens, can definitively confirm these proposed fragmentation mechanisms and trace the metabolic fate of the compound in complex systems. nih.gov

Table 1: Predicted HRMS Fragmentation of 1-Methyl-3-(pyridin-4-ylmethyl)urea

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₁N₃O + H⁺ | 166.0975 | Parent Ion |

| [M+H - CH₃NCO]⁺ | C₇H₈N₂ + H⁺ | 109.0760 | Loss of neutral methyl isocyanate |

| [M+H - C₇H₆N₂O]⁺ | CH₃NH₂ + H⁺ | 32.0498 | Loss of neutral 4-(isocyanatomethyl)pyridine |

Note: m/z values are calculated based on monoisotopic masses.

Quantitative Analysis in Complex Biological Matrices (non-human, research context)

Accurate quantification of 1-Methyl-3-(pyridin-4-ylmethyl)urea in non-human biological matrices, such as cell culture media or tissue homogenates, is critical for in vitro research. LC-HRMS is the method of choice for this application, offering high selectivity and sensitivity. creative-proteomics.comresearchgate.net A typical workflow involves sample preparation to remove interfering substances like proteins and lipids. nih.gov This can be achieved through protein precipitation with organic solvents (e.g., acetonitrile), followed by centrifugation. nih.gov For more complex matrices, salting-out assisted liquid-liquid extraction (SALLE) can significantly reduce matrix effects and improve recovery. researchgate.net

For robust quantification, an internal standard is essential. An ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C,¹⁵N₂]-1-Methyl-3-(pyridin-4-ylmethyl)urea, as it co-elutes and experiences similar ionization effects, ensuring high accuracy. researchgate.net The analysis is typically performed using a reversed-phase chromatography column to separate the analyte from other matrix components before it enters the mass spectrometer. agriculturejournals.cz By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM with a triple quadrupole, or Parallel Reaction Monitoring or PRM with an Orbitrap), highly specific and sensitive quantification can be achieved, with detection limits often reaching the low nmol/L to pmol/L range. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural, Conformational, and Interaction Research

NMR spectroscopy is an unparalleled tool for gaining detailed atomic-level insights into the structure, conformation, and intermolecular interactions of 1-Methyl-3-(pyridin-4-ylmethyl)urea without causing its destruction. mdpi.com

1D and 2D NMR Techniques for Ligand-Target Binding Characterization

When investigating the binding of 1-Methyl-3-(pyridin-4-ylmethyl)urea to a protein target, NMR provides a wealth of information. nih.govresearchgate.net Ligand-observed NMR experiments are particularly useful for detecting weak to moderate binding interactions. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close proximity to the protein surface.

Protein-observed NMR methods, such as the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are employed when an isotopically labeled protein is available. nih.gov Upon binding of 1-Methyl-3-(pyridin-4-ylmethyl)urea, specific amino acid residues at the binding interface will experience a change in their chemical environment, leading to perturbations (chemical shift perturbations or CSPs) in their corresponding signals in the HSQC spectrum. Mapping these changes onto the protein's structure reveals the binding site. nih.gov

Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can be used to detect through-space interactions between the protons of the ligand and the protein (intermolecular NOEs), providing crucial distance restraints to determine the precise orientation and conformation of 1-Methyl-3-(pyridin-4-ylmethyl)urea within the binding pocket. nih.govrsc.org

Table 2: NMR Techniques for Ligand-Target Interaction Studies

| NMR Technique | Information Obtained | Requirements |

|---|---|---|

| 1D ¹H NMR Titration | Binding affinity (Kd) | High ligand concentration |

| Saturation Transfer Difference (STD) NMR | Ligand binding epitope mapping | - |

| 2D ¹H-¹⁵N HSQC | Identification of binding site on the protein | ¹⁵N-labeled protein |

Real-time Monitoring of Chemical Reactions and Structural Changes

The dynamic nature of chemical reactions, such as the synthesis of 1-Methyl-3-(pyridin-4-ylmethyl)urea or its conformational changes upon binding, can be monitored in real-time using NMR. mdpi.com By acquiring a series of 1D ¹H NMR spectra over time, the consumption of reactants and the formation of products can be tracked simultaneously, allowing for detailed kinetic analysis. researchgate.net

Flow-NMR systems, where the reaction mixture is continuously circulated through the NMR spectrometer, are particularly powerful for this purpose. beilstein-journals.org This setup enables the study of reaction kinetics, the detection of transient intermediates, and the optimization of reaction conditions in a highly controlled manner. beilstein-journals.org For instance, the reaction of 4-(aminomethyl)pyridine (B121137) with methyl isocyanate to form 1-Methyl-3-(pyridin-4-ylmethyl)urea could be monitored to understand its rate and mechanism. Similarly, changes in the NMR spectrum upon a temperature jump or ligand addition can provide insights into dynamic structural transitions. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structure Determination of 1-Methyl-3-(pyridin-4-ylmethyl)urea Complexes

To obtain a definitive high-resolution three-dimensional structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea bound to a target protein, X-ray crystallography and, increasingly, cryo-electron microscopy (Cryo-EM) are the gold-standard techniques.

X-ray Crystallography provides an atomic-resolution picture of the ligand-protein complex, but it requires the successful growth of a well-diffracting single crystal. uq.edu.auutah.edu If achieved, the resulting electron density map unambiguously shows the precise binding mode of 1-Methyl-3-(pyridin-4-ylmethyl)urea, including its conformation, orientation, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with individual amino acid residues in the binding pocket. nih.gov This detailed structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large proteins or complexes that are resistant to crystallization. creative-biostructure.comnih.gov In single-particle cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are recorded with an electron microscope. nih.gov Advanced image processing techniques are then used to reconstruct a 3D model of the complex. Recent advances have pushed the resolution of cryo-EM to a point where the density of small-molecule ligands like 1-Methyl-3-(pyridin-4-ylmethyl)urea can be clearly visualized within their binding sites, even for proteins once considered too small for this technique. biorxiv.orgsciety.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methyl-3-(pyridin-4-ylmethyl)urea |

| Methyl isocyanate |

| 4-(aminomethyl)pyridine |

| [¹³C,¹⁵N₂]-1-Methyl-3-(pyridin-4-ylmethyl)urea |

Co-crystal Structure Elucidation of 1-Methyl-3-(pyridin-4-ylmethyl)urea with Biological Macromolecules

The determination of the three-dimensional structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea when bound to biological macromolecules, such as proteins and nucleic acids, is paramount for understanding its mechanism of action. X-ray crystallography is the gold standard for obtaining high-resolution structural data of such complexes.

In a crystallographic study of a closely related compound, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, the molecular structure was elucidated, revealing significant details about its conformation. nih.govresearchgate.net The plane of the 1H-imidazo[4,5-c]pyridine ring system was found to be nearly coplanar with the terminal phenyl ring, with a dihedral angle of 4.87 (10)°. nih.govresearchgate.net The crystal packing was stabilized by intermolecular N—H⋯O hydrogen bonds, which linked the molecules into inversion dimers. nih.govresearchgate.net These dimers were further connected by π–π interactions between the imidazole (B134444) rings. nih.govresearchgate.net Such detailed structural information is invaluable for understanding how similar pyridine-urea scaffolds can interact with biological targets.

While a specific co-crystal structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea with a biological macromolecule is not publicly available, the crystallographic data from related compounds provide a robust framework for predicting its potential binding modes. The urea moiety is a well-known hydrogen bond donor and acceptor, and the pyridine (B92270) ring can participate in various interactions, including hydrogen bonding, π-π stacking, and cation-π interactions.

Table 1: Crystallographic Data for a Related Pyridine-Urea Compound

| Parameter | Value |

|---|---|

| Compound Name | 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea |

| Chemical Formula | C₁₄H₁₁Cl₂N₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyridine-Phenyl) | 4.87 (10)° |

| Key Interactions | N—H⋯O hydrogen bonds, π–π stacking |

Data sourced from studies on a structurally related compound to illustrate typical crystallographic parameters. nih.govresearchgate.net

Structural Insights into Conformational Changes Induced by Ligand Binding

The binding of a ligand to a biological macromolecule is often accompanied by conformational changes in both the ligand and the receptor. These changes are critical for the biological activity of the compound. Various spectroscopic techniques can be employed to study these dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing ligand-protein interactions in solution. For weak protein-ligand complexes, techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify the binding epitope of the ligand. For higher-affinity interactions, 2D NMR experiments, such as ¹H-¹⁵N HSQC, can monitor chemical shift perturbations in the protein upon ligand binding, allowing for the mapping of the binding site.

Molecular docking studies on other urea-substituted compounds have provided predictive insights into their binding modes. For example, in a study of urea-substituted 2,4-diamino-pyrimidines as potential antimalarial agents, docking simulations predicted that the urea groups form key hydrogen bond interactions with acidic residues in the ATP binding site of kinases like Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). nih.gov These computational models suggest that the 3-substituted ureas can form both direct and water-mediated hydrogen bonds, highlighting the conformational flexibility that allows for optimal interaction within the binding pocket. nih.gov

UV-visible spectroscopy can also offer insights into conformational changes, particularly in systems involving metal ions. In the study of the cobalt(II) complexes of 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea, UV-visible spectroscopy was used to monitor the conversion of the cis-isomer to the trans-isomer upon the addition of chloride ions. rsc.org This spectral change indicated a reorganization of the coordination sphere around the cobalt ion, demonstrating a ligand-induced change in the complex's geometry. rsc.org

The intrinsic molecular conformation of pyridine-urea compounds is stabilized by intramolecular hydrogen bonds. In the case of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, an intramolecular N—H⋯N hydrogen bond was observed, which plays a role in maintaining a relatively planar conformation. nih.govresearchgate.net The disruption or alteration of such intramolecular interactions upon binding to a target is a key aspect of the induced-fit model of ligand recognition.

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research Applications

Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, from monitoring the progress of chemical syntheses to the final assessment of purity and stability. For 1-Methyl-3-(pyridin-4-ylmethyl)urea and its analogues, a range of advanced chromatographic techniques are employed.

HPLC, UHPLC, and GC-MS Applications in Synthetic Process Monitoring and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used analytical techniques for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like 1-Methyl-3-(pyridin-4-ylmethyl)urea.

Reverse-phase HPLC (RP-HPLC) is a common method for analyzing pyridine-urea derivatives. nih.govresearchgate.net For instance, a reverse-phase HPLC method has been developed for the analysis of the closely related compound, (3-pyridinylmethyl)-urea. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier, and the method is adaptable for fast UPLC applications. sielc.com The purity of novel pyridine-urea hybrids synthesized as potential anticancer agents has also been assessed using RP-HPLC with a C18 column and a gradient of acetonitrile in water containing trifluoroacetic acid (TFA). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile impurities that may be present in a sample of 1-Methyl-3-(pyridin-4-ylmethyl)urea, such as residual solvents or starting materials from the synthesis. High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide unambiguous elemental compositions of unknown impurities. thermofisher.com In a study on impurity profiling of pharmaceutical starting materials, GC-HRAMS with soft ionization techniques like atmospheric pressure chemical ionization (APCI) was shown to be highly effective in detecting and structurally elucidating low-level impurities, with mass accuracies routinely below 1 ppm. thermofisher.com

Table 2: Exemplar Chromatographic Conditions for the Analysis of Pyridine-Urea Compounds